Dichloronickel;1,2-dimethoxyethane

Catalog No.
S788037
CAS No.
29046-78-4
M.F
C4H10Cl2NiO2
M. Wt
219.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloronickel;1,2-dimethoxyethane

CAS Number

29046-78-4

Product Name

Dichloronickel;1,2-dimethoxyethane

IUPAC Name

dichloronickel;1,2-dimethoxyethane

Molecular Formula

C4H10Cl2NiO2

Molecular Weight

219.72 g/mol

InChI

InChI=1S/C4H10O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

OCMNCWNTDDVHFK-UHFFFAOYSA-L

SMILES

COCCOC.Cl[Ni]Cl

Canonical SMILES

COCCOC.Cl[Ni]Cl

Dichloronickel;1,2-dimethoxyethane, also known as Nickel(II) chloride ethylene glycol dimethyl ether complex, has the molecular formula C4H10Cl2NiO2\text{C}_4\text{H}_{10}\text{Cl}_2\text{NiO}_2 and a CAS number of 29046-78-4. This compound is characterized by its light yellow to orange powder or crystalline form, with a nickel content ranging from 26.0% to 33.0% . The structure can be represented by the SMILES notation Cl[Ni]Cl.COCCOC, indicating its coordination with 1,2-dimethoxyethane as a ligand.

NiCl2(glyme) is classified as a hazardous material. It is:

  • Toxic if swallowed [].
  • Irritating to skin and eyes [].
  • May cause allergic reactions [].
  • Harmful to aquatic life [].

Catalysis in Organic Synthesis

NiCl2(glyme) shines as a catalyst for various organic transformations. One notable example is its role in ethylene dimerization. When combined with specific additives, it effectively converts ethylene gas into valuable products like vinyl naphthalene and butenyl-naphthalene [1]. This process holds significance in the production of complex organic molecules.

*Source: Maruya, K., Mizoroki, T., & Ozaki, A. (1972). σ-Aryl Complexes of Nickel(II). II. Dimerization and Trimerization of Ethylene with σ-Aryl Nickel(II) Complexes. Bulletin of the Chemical Society of Japan, 45(1), 100-106 .

Beyond dimerization, NiCl2(glyme) demonstrates activity in oligomerization processes. Activated with methylaluminoxane (MAO), this complex exhibits moderate to high efficiency in converting ethylene into various oligomers, which are short chain hydrocarbon molecules [2].

*Source: Roman, D. S. (2012). Nickel(II) Chloride Ethylene Glycol Dimethyl Ether Complex. In Handbook of Reagents for Organic Synthesis: Reagents, Catalysts, and Solvents (Vol. 1, pp. 537-538). John Wiley & Sons, Inc.

This catalytic versatility extends to cross-coupling reactions, a fundamental technique for constructing complex organic molecules. NiCl2(glyme) facilitates the coupling of aryl and heteroaryl groups (aromatic ring structures) with alkyl halides (compounds containing a carbon-halogen bond) under specific reaction conditions [3]. This approach allows for the efficient formation of new carbon-carbon bonds, a crucial step in organic synthesis.

*Source: Kumada, D., Ishiyama, T., & Hayashi, T. (2004). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. Angewandte Chemie International Edition, 43(38), 5232-5236

. Notably, it facilitates the borylation of racemic benzylic chlorides to produce enantioenriched benzylic boronic esters. Additionally, it serves as a promoter for the trifluoromethylation of alkyl iodides, enabling the synthesis of a wide range of alkyl-CF3 compounds. The compound can also catalyze the formation of ketones from alkyl halides and acid chlorides under specific conditions involving anhydrous solvents and nitrogen atmospheres .

The synthesis of Dichloronickel;1,2-dimethoxyethane typically involves refluxing nickel chloride with trimethylorthoformate in methanol for approximately 16 hours. This process yields a green gel that can subsequently be refluxed with 1,2-dimethoxyethane for an additional 16 hours to precipitate the final yellow powder product . This method highlights the compound's reliance on specific organic solvents and controlled reaction conditions.

Dichloronickel;1,2-dimethoxyethane finds applications primarily in organic synthesis as a catalyst. It is particularly valuable in cross-coupling reactions and other processes requiring nickel-based catalysts. Its ability to facilitate reactions involving organometallic nucleophiles makes it essential for producing complex organic molecules in pharmaceutical and materials science contexts .

Dichloronickel;1,2-dimethoxyethane shares similarities with several other nickel complexes but maintains uniqueness due to its specific ligand interactions and catalytic capabilities. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Nickel(II) chlorideNiCl₂Simple salt form without organic ligands
Nickel(II) acetateNi(C₂H₃O₂)₂Used in different catalytic applications
Nickel(II) bromideNiBr₂Similar reactivity but different halide coordination
Nickel(II) dimethylglyoxime complexNi(C₄H₆N₂O₂)₂Known for chelation properties
Nickel(II) chloride tetrahydrofuran complexNiCl₂·THFCoordination with tetrahydrofuran instead of dimethoxyethane

Dichloronickel;1,2-dimethoxyethane stands out due to its specific ligand environment provided by 1,2-dimethoxyethane, which enhances its catalytic efficiency in organic transformations compared to simpler nickel salts or other complexes lacking such ligands.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (97.78%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (97.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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